2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine
Description
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)13-24-11-9-22-15-24)25-10-1-2-18(14-25)27-19-12-21-7-8-23-19/h3-9,11-12,15,18H,1-2,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXNTPTTYMDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, followed by its coupling with a benzoyl chloride derivative. The resulting intermediate is then reacted with a piperidine derivative to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The piperidine ring may interact with receptors or ion channels, modulating their functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent
Uniqueness
What sets 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and pyrazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 364.44 g/mol. The structure features a pyrazine ring substituted with a piperidine moiety and an imidazole group, which are known to contribute to its pharmacological properties.
Research indicates that compounds with similar structures can act on various biological targets, including:
- ENPP1 Inhibition : Recent studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit potent inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in the cGAS-STING pathway involved in immune response regulation. This inhibition can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
- Kinesin Spindle Protein (KSP) Modulation : Other related compounds have demonstrated the ability to modulate KSP activity, which is significant in cancer treatment due to its role in cell division .
Biological Activity
The biological activity of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine can be summarized as follows:
Case Studies
- Immunotherapy Enhancement : A study involving imidazo[1,2-a]pyrazine derivatives demonstrated significant tumor growth inhibition when combined with anti-PD-1 antibodies, achieving a growth inhibition rate of 77.7% in treated mice .
- KSP Targeting in Cancer : Research has indicated that certain derivatives can effectively inhibit KSP, leading to potential applications in treating various cancers by disrupting mitotic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
